![molecular formula C18H27ClN2 B5641560 1-(3-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine](/img/structure/B5641560.png)
1-(3-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(3-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine, typically involves multiple steps, including the reaction of chloroaniline precursors with bis-(2-chloroethyl)amine hydrochloride, followed by further alkylation reactions. For instance, a related compound, 1-(3-chlorophenyl)piperazine, was synthesized from 3-chloroaniline, highlighting the versatility of synthetic routes for this class of compounds (Mai, 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is a key area of investigation, often involving theoretical and experimental techniques to understand their conformation and electronic properties. For example, studies involving similar compounds have utilized spectral data analysis, X-ray crystallography, and DFT/B3LYP calculations to elucidate their structural and electronic characteristics, providing insights into their potential biological activities and interactions with biological targets (Bhat et al., 2018).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2/c1-2-15-6-8-17(9-7-15)20-10-12-21(13-11-20)18-5-3-4-16(19)14-18/h3-5,14-15,17H,2,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYYZDDTNXNDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(4-ethylcyclohexyl)piperazine |
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